molecular formula C15H22N2O B11410973 1-hexyl-2-(methoxymethyl)-1H-benzimidazole

1-hexyl-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11410973
M. Wt: 246.35 g/mol
InChI Key: SWSNJBHXWMQAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is a chemical compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-hexylamine and 2-(methoxymethyl)benzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 1-hexylamine and 2-(methoxymethyl)benzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzodiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzodiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMSO), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Due to its unique structural features, it can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-HEXYL-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-HEXYL-2-METHYL-1H-1,3-BENZODIAZOLE: Similar in structure but lacks the methoxymethyl group, which may affect its biological activity and chemical properties.

    1-HEXYL-2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a methoxymethyl group, potentially altering its reactivity and applications.

    1-HEXYL-2-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE:

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-hexyl-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12-18-2/h6-7,9-10H,3-5,8,11-12H2,1-2H3

InChI Key

SWSNJBHXWMQAFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.